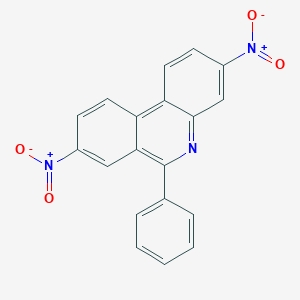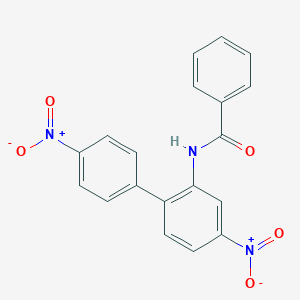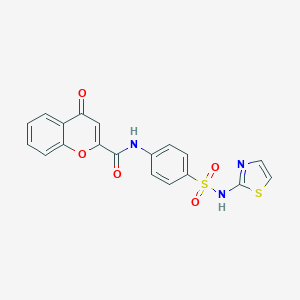
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-' is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Compound X, and it is known to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Compound X is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. It has also been shown to have antitumor activity, which may be beneficial in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it easier to store and transport. However, there are also some limitations to using Compound X in lab experiments. It can be toxic at high concentrations, which means that careful dosing is required. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on Compound X. One area of research could focus on the development of new synthetic methods for the production of Compound X. Another area of research could focus on the identification of new targets for the compound, which could lead to the development of new therapeutic applications. Additionally, research could focus on the development of new formulations of Compound X that are more soluble and easier to work with in lab experiments.
Méthodes De Synthèse
Compound X is synthesized using a multi-step process that involves the reaction of several different reagents. The first step in the synthesis process involves the reaction of 2-amino-4-thiazolylsulfanilamide with 4-hydroxycoumarin in the presence of a catalyst. This reaction results in the formation of 4-oxo-4'-(2-thiazolylsulfamoyl)-coumarin.
The next step in the synthesis process involves the reaction of 4-oxo-4'-(2-thiazolylsulfamoyl)-coumarin with phosgene in the presence of a base. This reaction results in the formation of 4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-'.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Numéro CAS |
19730-07-5 |
|---|---|
Nom du produit |
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)- |
Formule moléculaire |
C19H13N3O5S2 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5S2/c23-15-11-17(27-16-4-2-1-3-14(15)16)18(24)21-12-5-7-13(8-6-12)29(25,26)22-19-20-9-10-28-19/h1-11H,(H,20,22)(H,21,24) |
Clé InChI |
IPLGXGNOZCMONH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Autres numéros CAS |
19730-07-5 |
Synonymes |
4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



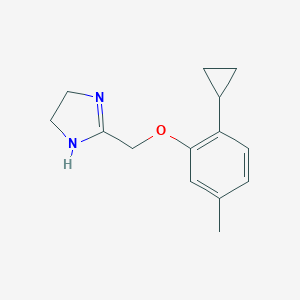


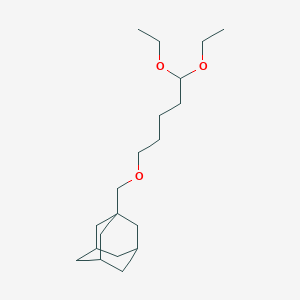

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)
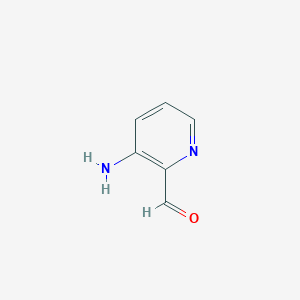
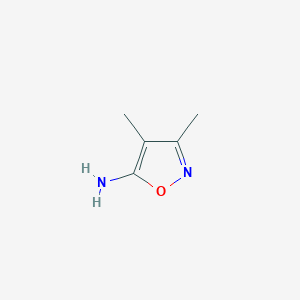
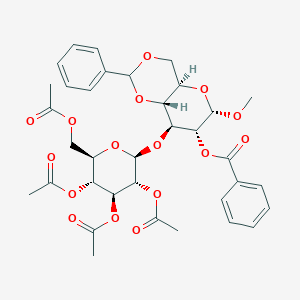

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)
